Cas no 887610-86-8 (Pentanoic acid, 2-​[[(1,​1-​dimethylethoxy)​carbonyl]​amino]​-​5-​nitro-​, 1,​1-​dimethylethyl ester)

The compound Pentanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-5-nitro-, 1,1-dimethylethyl ester is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a nitro substituent. Its key advantages include enhanced stability due to the Boc protection, which prevents unwanted side reactions during synthetic processes. The nitro group offers reactivity for further functionalization, making it valuable in peptide synthesis and organic transformations. The tert-butyl ester moiety improves solubility in organic solvents, facilitating purification and handling. This compound is particularly useful in medicinal chemistry and intermediate synthesis, where selective deprotection and controlled reactivity are required. Its structural features make it a versatile building block for complex molecular architectures.
Pentanoic acid, 2-​[[(1,​1-​dimethylethoxy)​carbonyl]​amino]​-​5-​nitro-​, 1,​1-​dimethylethyl ester structure
887610-86-8 structure
商品名:Pentanoic acid, 2-​[[(1,​1-​dimethylethoxy)​carbonyl]​amino]​-​5-​nitro-​, 1,​1-​dimethylethyl ester
CAS番号:887610-86-8
MF:C14H26N2O6
メガワット:318.36604
CID:2094659
PubChem ID:11558757

Pentanoic acid, 2-​[[(1,​1-​dimethylethoxy)​carbonyl]​amino]​-​5-​nitro-​, 1,​1-​dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • Pentanoic acid, 2-?[[(1,?1-?dimethylethoxy)?carbonyl]?amino]?-?5-?nitro-?, 1,?1-?dimethylethyl ester
    • (S)-TERT-BUTYL 2-((TERT-BUTOXYCARBONYL)AMINO)-5-NITROPENTANOATE
    • Pentanoic acid, 2-​[[(1,​1-​dimethylethoxy)​carbonyl]​amino]​-​5-​nitro-​, 1,​1-​dimethylethyl ester
    • (S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate
    • 887610-86-8
    • starbld0000543
    • tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitropentanoate
    • インチ: InChI=1S/C14H26N2O6/c1-13(2,3)21-11(17)10(8-7-9-16(19)20)15-12(18)22-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,18)/t10-/m0/s1
    • InChIKey: GTZPWXOLLLSOOT-JTQLQIEISA-N

計算された属性

  • せいみつぶんしりょう: 318.17908655Da
  • どういたいしつりょう: 318.17908655Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 9
  • 複雑さ: 403
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 110Ų

Pentanoic acid, 2-​[[(1,​1-​dimethylethoxy)​carbonyl]​amino]​-​5-​nitro-​, 1,​1-​dimethylethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1540450-1g
Tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-5-nitropentanoate
887610-86-8 98%
1g
¥9388.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1540450-5g
Tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-5-nitropentanoate
887610-86-8 98%
5g
¥29578.00 2024-04-26

Pentanoic acid, 2-​[[(1,​1-​dimethylethoxy)​carbonyl]​amino]​-​5-​nitro-​, 1,​1-​dimethylethyl ester 関連文献

Pentanoic acid, 2-​[[(1,​1-​dimethylethoxy)​carbonyl]​amino]​-​5-​nitro-​, 1,​1-​dimethylethyl esterに関する追加情報

Pentanoic acid, 2-[[((1,1-dimethylethoxy)carbonyl)amino]-5-nitro-, 1,1-dimethylethyl ester] and CAS No. 887610-86-8: A Comprehensive Overview

Pentanoic acid, 2-[[((1,1-dimethylethoxy)carbonyl)amino]-5-nitro-, 1,1-dimethylethyl ester, identified by the CAS number 887610-86-8, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, characterized by its complex structure, has garnered attention due to its potential applications in various biochemical pathways and drug development processes.

The molecular structure of this compound features a carboxylic acid moiety linked to an amine group, which is further substituted with a nitro group and an acetyl derivative. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. The< strong>1,1-dimethylethyl ester moiety at one end of the molecule enhances its stability and solubility in various solvents, making it a practical choice for laboratory-scale reactions.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation and immune response. The nitro group in the< strong>Pentanoic acid, 2-[[((1,1-dimethylethoxy)carbonyl)amino]-5-nitro-, 1,1-dimethylethyl ester structure suggests potential activity in these areas. Studies have shown that nitro-containing compounds can exhibit anti-inflammatory properties by interfering with key signaling pathways involved in the inflammatory response.

Moreover, the< strong>carbonyl and< strong>amino groups provide opportunities for further chemical modifications, allowing researchers to tailor the compound's properties for specific applications. For instance, the carbonyl group can be used to form esters or amides with other bioactive molecules, while the amino group can be conjugated to peptides or other biomolecules for targeted delivery systems.

The< strong>1,1-dimethylethyl ester functionality not only improves solubility but also serves as a protective group during synthetic procedures. This feature is particularly useful in multi-step syntheses where protecting groups are necessary to prevent unwanted side reactions. The stability provided by this ester group ensures that the compound remains intact throughout the synthetic process, allowing for precise control over reaction conditions.

The CAS number 887610-86-8 is a unique identifier for this compound, ensuring accurate documentation and tracking in research and industrial settings. This standardized identification system is crucial for maintaining consistency in chemical databases and literature references. Researchers relying on this compound can confidently refer to its CAS number to access relevant data and publications.

In the context of pharmaceutical research, the< strong>Pentanoic acid, 2-[[((1,1-dimethylethoxy)carbonyl)amino]-5-nitro-, 1,1-dimethylethyl ester has shown promise as a precursor for developing new therapeutic agents. Its structural features make it a candidate for further derivatization into molecules with enhanced bioactivity. For example, modifications at the nitro group could lead to compounds with improved pharmacokinetic properties or altered receptor binding affinities.

The use of computational modeling and high-throughput screening techniques has accelerated the discovery of novel drug candidates derived from such intermediates. These methods allow researchers to predict the biological activity of compounds based on their structural features before conducting expensive wet-lab experiments. The< strong>Pentanoic acid, 2-[[((1,1-dimethylethoxy)carbonyl)amino]-5-nitro-, 1,1-dimethylethyl ester, with its well-defined functional groups and known stability characteristics, is an ideal candidate for such virtual screening approaches.

In addition to its pharmaceutical applications, this compound has potential uses in agrochemicals and material science. The nitro group can be leveraged to develop novel pesticides or herbicides by enhancing their binding affinity to target enzymes or receptors in plants or pests. Similarly, its structural complexity could make it useful in designing advanced materials with specific chemical properties.

The synthesis of< strong>Pentanoic acid, 2-[[((1,1-dimethylethoxy)carbonyl)amino]-5-nitro-, 1,1-dimethylethyl ester involves multiple steps that require careful optimization to ensure high yields and purity. Advanced synthetic techniques such as flow chemistry and microwave-assisted synthesis have been explored to improve reaction efficiency and scalability. These methods not only reduce reaction times but also minimize waste generation, aligning with green chemistry principles.

The compound's stability under various conditions makes it suitable for long-term storage and transport without significant degradation. This characteristic is particularly important for industrial applications where consistency and reliability are paramount. Additionally, its compatibility with standard purification techniques such as column chromatography ensures that researchers can isolate high-purity samples for further study.

In conclusion,< strong>Pentanoic acid, 2-[[((1,1-dimethylethoxy)carbonyl)amino]-5-nitro-, 1,1-dimethylethyl ester, identified by CAS number 887610-86-8, represents a valuable intermediate in chemical synthesis with diverse potential applications. Its unique structural features offer opportunities for developing novel therapeutic agents while also serving as a versatile building block in other industries such as agrochemicals and material science. Continued research into this compound will likely uncover new ways to harness its potential benefits.

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